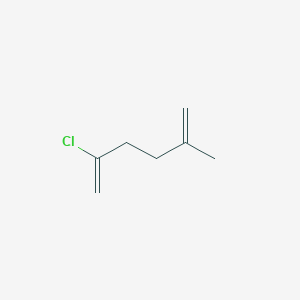
2-Chloro-5-methylhexa-1,5-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-methylhexa-1,5-diene is an organic compound with the molecular formula C7H11Cl It is a conjugated diene, meaning it contains two double bonds separated by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-5-methylhexa-1,5-diene can be achieved through several synthetic routes. One common method involves the dehydrohalogenation of organohalides. For instance, starting with an allylic halide, such as 2-chloro-5-methylhexane, and using a strong base like potassium tert-butoxide, the elimination reaction can produce the desired diene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and reaction temperatures are optimized to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
2-Chloro-5-methylhexa-1,5-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: This compound can react with electrophiles, such as hydrogen halides (e.g., HBr), leading to the formation of 1,2- and 1,4-addition products.
Diels-Alder Reaction: As a conjugated diene, it can participate in Diels-Alder cycloaddition reactions with dienophiles, forming cyclohexene derivatives.
Common Reagents and Conditions
Hydrogen Halides: Used in electrophilic addition reactions, typically under controlled temperatures to favor either kinetic or thermodynamic products.
Dienophiles: Such as maleic anhydride, used in Diels-Alder reactions under mild heating conditions.
Major Products
1,2- and 1,4-Addition Products: From reactions with hydrogen halides.
Cyclohexene Derivatives: From Diels-Alder reactions.
科学的研究の応用
2-Chloro-5-methylhexa-1,5-diene has several applications in scientific research:
Biology: Potential use in the study of enzyme-catalyzed reactions involving dienes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials due to its reactive diene structure.
作用機序
The mechanism by which 2-Chloro-5-methylhexa-1,5-diene exerts its effects involves its ability to participate in conjugated diene reactions. The molecular targets and pathways include:
類似化合物との比較
Similar Compounds
1,3-Butadiene: Another conjugated diene with similar reactivity but different substitution patterns.
Isoprene (2-Methyl-1,3-butadiene): A naturally occurring diene used in the production of synthetic rubber.
Uniqueness
2-Chloro-5-methylhexa-1,5-diene is unique due to the presence of a chlorine atom and a methyl group, which influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for specific synthetic applications where these functional groups are advantageous .
特性
CAS番号 |
116440-70-1 |
|---|---|
分子式 |
C7H11Cl |
分子量 |
130.61 g/mol |
IUPAC名 |
2-chloro-5-methylhexa-1,5-diene |
InChI |
InChI=1S/C7H11Cl/c1-6(2)4-5-7(3)8/h1,3-5H2,2H3 |
InChIキー |
LTHUJBGUUIEHBS-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CCC(=C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



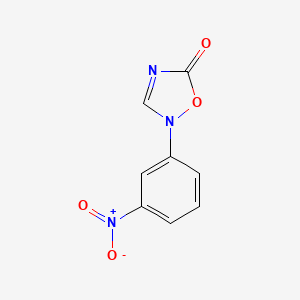
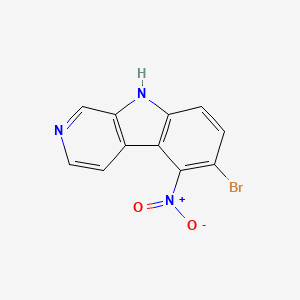
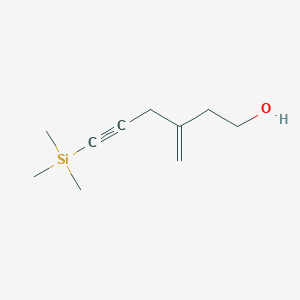
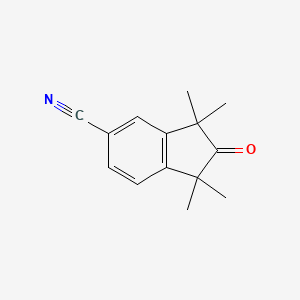
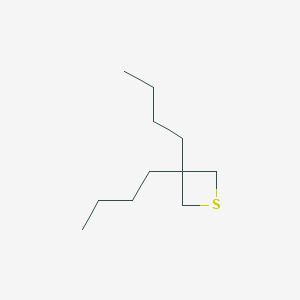
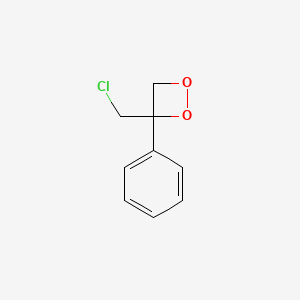

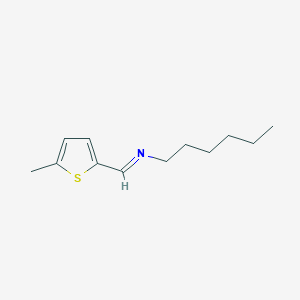
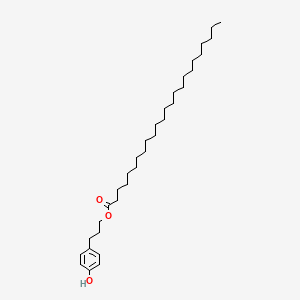

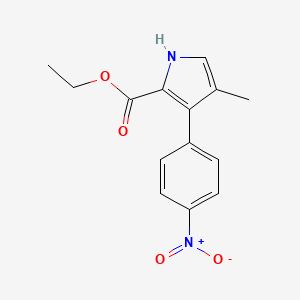
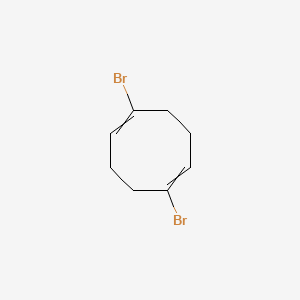
![Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-](/img/structure/B14285648.png)
